molecular formula C12H16N6O3 B11074871 6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol

6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol

Cat. No.: B11074871
M. Wt: 292.29 g/mol
InChI Key: GTZHYQWYMFCKKB-UHFFFAOYSA-N
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Description

6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol is a complex organic compound that features a pyridazin-3-ol core linked to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the pyridazin-3-ol moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine and pyridazine derivatives, such as:

  • 6-({4-Methoxy-6-[(2-ethylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol
  • 6-({4-Methoxy-6-[(2-methylbutyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol

Uniqueness

What sets 6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

3-[[4-methoxy-6-(2-methylpropylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one

InChI

InChI=1S/C12H16N6O3/c1-7(2)6-13-10-14-11(20-3)16-12(15-10)21-9-5-4-8(19)17-18-9/h4-5,7H,6H2,1-3H3,(H,17,19)(H,13,14,15,16)

InChI Key

GTZHYQWYMFCKKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)OC

Origin of Product

United States

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